molecular formula C10H9NS B156318 Thiazole, 5-methyl-4-phenyl- CAS No. 1826-18-2

Thiazole, 5-methyl-4-phenyl-

Cat. No. B156318
CAS RN: 1826-18-2
M. Wt: 175.25 g/mol
InChI Key: JJQPALVTXOQWGU-UHFFFAOYSA-N
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Description

Thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Thiazole, 5-methyl-4-phenyl-, has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe and as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of thiazole, 5-methyl-4-phenyl-, is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Thiazole, 5-methyl-4-phenyl-, has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

Thiazole, 5-methyl-4-phenyl-, has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits strong biological activity, making it useful for studying various biological processes. However, it has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of thiazole, 5-methyl-4-phenyl-. One potential direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential applications in various fields, such as medicine and materials science. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that has been extensively studied for its unique properties and potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiazole, 5-methyl-4-phenyl-, has the potential to be a valuable tool in scientific research and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of thiazole, 5-methyl-4-phenyl-, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the condensation of an aldehyde, a ketone, and a thioamide in the presence of a base and a catalyst. Another method is the Gewald reaction, which involves the reaction of a ketone, an aldehyde, and elemental sulfur in the presence of a base and a catalyst.

properties

CAS RN

1826-18-2

Product Name

Thiazole, 5-methyl-4-phenyl-

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

JJQPALVTXOQWGU-UHFFFAOYSA-N

SMILES

CC1=C(N=CS1)C2=CC=CC=C2

Canonical SMILES

CC1=C(N=CS1)C2=CC=CC=C2

Origin of Product

United States

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